1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: 1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and carbaldehyde groups allows for specific interactions with molecular targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-methanol
- 1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a bromophenyl group and a carbaldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVSXYHCBREXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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